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molecular formula C3H11N2O2P B8419915 Azanium;2-(phosphanylmethylamino)acetate

Azanium;2-(phosphanylmethylamino)acetate

Cat. No. B8419915
M. Wt: 138.11 g/mol
InChI Key: OPLWEYYLNLTNQB-UHFFFAOYSA-N
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Patent
US05998332

Procedure details

In a stirred 10 liter round-bottom flask equipped with a water cooled condenser, thermometer, nitrogen blanket and equilibrating dropping funnel, was charged 500 grams of Solution 1 and 968 grams of water. With stirring, 2409 grams of glyphosate acid in the form of wet cake were added. Then 1623 grams of 25% aqueous ammonia were added at such a rate that the temperature of reaction mixture did not exceed 85° C. The pH of the reaction mixture was measured, and up to 85 grams of 25% aqueous ammonia were added in increments until a pH of 6.3-6.7 was obtained. The assay was determined by high pressure liquid chromatography by standard methods and sufficient additional water added to give an ammonium glyphosate solution with a glyphosate assay of 41.7% a.e. or 525 g a.e./l.
[Compound]
Name
Solution 1
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
968 g
Type
solvent
Reaction Step One
Quantity
2409 g
Type
reactant
Reaction Step Two
Quantity
1623 g
Type
reactant
Reaction Step Three
Quantity
85 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:5][CH2:6][P:7]([OH:10])([OH:9])=[O:8])[C:2]([OH:4])=[O:3].[NH3:11]>O>[CH2:1]([NH:5][CH2:6][PH2:7])[C:2]([O-:4])=[O:3].[NH4+:11].[CH2:1]([NH:5][CH2:6][P:7]([OH:10])([OH:9])=[O:8])[C:2]([OH:4])=[O:3] |f:3.4|

Inputs

Step One
Name
Solution 1
Quantity
500 g
Type
reactant
Smiles
Name
Quantity
968 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
2409 g
Type
reactant
Smiles
C(C(=O)O)NCP(=O)(O)O
Step Three
Name
Quantity
1623 g
Type
reactant
Smiles
N
Step Four
Name
Quantity
85 g
Type
reactant
Smiles
N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a stirred 10 liter round-bottom flask equipped with a water cooled condenser
CUSTOM
Type
CUSTOM
Details
that the temperature of reaction mixture
CUSTOM
Type
CUSTOM
Details
did not exceed 85° C
CUSTOM
Type
CUSTOM
Details
was obtained
ADDITION
Type
ADDITION
Details
added

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)[O-])NCP.[NH4+]
Name
Type
product
Smiles
C(C(=O)O)NCP(=O)(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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